molecular formula C17H14O2 B8717389 7-Ethyl-3-phenyl-4H-chromen-4-one CAS No. 640275-87-2

7-Ethyl-3-phenyl-4H-chromen-4-one

Cat. No. B8717389
Key on ui cas rn: 640275-87-2
M. Wt: 250.29 g/mol
InChI Key: XTTYKYIYVGMBEH-UHFFFAOYSA-N
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Patent
US07368434B2

Procedure details

This compound was prepared by the same method described for the synthesis of analog 23. To a solution of 6.51 g of phenylacetic acid (47.81 mmol) in 50 ml of boron trifluroide diethyl etherate was added 6.5 ml of 3-ethylphenol (53.20 mmol). The mixture was stirred at 80° C. for 21 hours, cooled to RT, and then washed with aqueous K2CO3 and water until the pH of wash approached neutrality. The product was extracted with ethyl acetate and concentrated. Residue was dissolved in 50 ml of 2-propanol and 8 ml of triethyl formate (48.1 mmol) and 3 ml of morpho line were added. The mixture was stirred at 80° C. for 7 hours and solvent was removed by flash evaporation. The syrup obtained was dissolved in 30 ml of methanol, stirred at 50° C. for 30 min, cooled to room temperature, and kept at 4° C. overnight. Crystals were collected by filtration and washed with small portions of acetone to give 790 mg of analog 35, a yield of 12.2% (based on 3-ethylphenol, w/w): mp 103-104° C. 1H NMR (DMSO-d6) δ 1.35 (t, 3H, —CH3), 2.78 (q, 2H, —CH2—), 7.38 (m, 4′-H), 7.39 (dd, 1H, J=8.10, 1.91 Hz, 6-H), 7.44 (t, 2H, J=7.77 Hz, 3′, 5′-H), 7.52 (d, 1H, J=2.0 Hz, 8H), 7.59 (dd, 2H, J=7.35, 1.38 Hz, 2′, 6′-H), 8.05 (d, 1H, J=8.54 Hz, 5-H), 8.51 (s, 1H, 2-H). 13C NMR (DMSO-d6) δ 14.9 (—CH3), 28.2 (CH2—), 116.7 (C-6, 8), 121.8 (C-10), 123.8 (C-3), 125.4 (C-1′), 125.8 (C-7), 127.8 (C-5), 128.1 (C-3′, 5′), 128.9 (C-2′, 6′), 131.9 (C-4′), 154.4 (C-2), 155.9 (C-9), 174.9 (C-4). MS (m/z), 251.4 (M+H)+, 273.2 (M+Na)+, 249.3 (M−H)−. Anal. (C17H14O2) for C, H. Cacld: 81.58, 6.91; found: 80.92, 6.87.
Quantity
6.51 g
Type
reactant
Reaction Step One
Quantity
6.5 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
triethyl formate
Quantity
8 mL
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three
Yield
12.2%

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][C:8]([OH:10])=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:11]([C:13]1[CH:14]=[C:15](O)[CH:16]=[CH:17][CH:18]=1)[CH3:12].N1CC[O:23][CH2:22]C1>[B].CO>[CH2:11]([C:13]1[CH:14]=[C:15]2[C:16]([C:22](=[O:23])[C:7]([C:1]3[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=3)=[CH:8][O:10]2)=[CH:17][CH:18]=1)[CH3:12]

Inputs

Step One
Name
Quantity
6.51 g
Type
reactant
Smiles
C1(=CC=CC=C1)CC(=O)O
Name
Quantity
6.5 mL
Type
reactant
Smiles
C(C)C=1C=C(C=CC1)O
Name
Quantity
50 mL
Type
solvent
Smiles
[B]
Step Two
Name
triethyl formate
Quantity
8 mL
Type
reactant
Smiles
Name
Quantity
3 mL
Type
reactant
Smiles
N1CCOCC1
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 80° C. for 21 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound was prepared by the same method
CUSTOM
Type
CUSTOM
Details
described for the synthesis of analog 23
TEMPERATURE
Type
TEMPERATURE
Details
cooled to RT
WASH
Type
WASH
Details
washed with aqueous K2CO3 and water until the pH
WASH
Type
WASH
Details
of wash
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
Residue was dissolved in 50 ml of 2-propanol
STIRRING
Type
STIRRING
Details
The mixture was stirred at 80° C. for 7 hours
Duration
7 h
CUSTOM
Type
CUSTOM
Details
solvent was removed by flash evaporation
CUSTOM
Type
CUSTOM
Details
The syrup obtained
STIRRING
Type
STIRRING
Details
stirred at 50° C. for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
WAIT
Type
WAIT
Details
kept at 4° C. overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
Crystals were collected by filtration
WASH
Type
WASH
Details
washed with small portions of acetone
CUSTOM
Type
CUSTOM
Details
to give 790 mg of analog 35

Outcomes

Product
Details
Reaction Time
21 h
Name
Type
Smiles
C(C)C1=CC=C2C(C(=COC2=C1)C1=CC=CC=C1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 12.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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